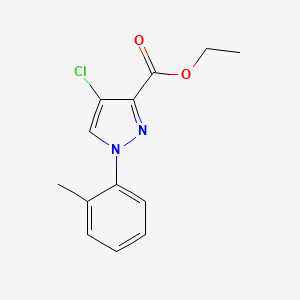
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry. This compound is part of the larger class of isoquinoline alkaloids, which are known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly notable for its presence in various natural and synthetic compounds that exhibit a wide range of pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon-carbon bonds and utilizes organoboron reagents under mild and functional group-tolerant conditions . The general procedure involves the reaction of a tetrahydroisoquinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced species.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while reduction can produce boranes .
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound acts as a nucleophile, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to its observed pharmacological effects .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: This compound shares the same core structure but lacks the boronic acid group.
Isoquinoline: A simpler analog without the tetrahydro modification.
Boronic Acid Derivatives: Other boronic acid compounds with different substituents on the aromatic ring
Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride is unique due to its combination of the tetrahydroisoquinoline scaffold and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C9H13BClNO2 |
|---|---|
Peso molecular |
213.47 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11-13H,3-4,6H2;1H |
Clave InChI |
DMYPJUKSUTXSGY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(CCNC2)C=C1)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)
![(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt](/img/structure/B12941063.png)



![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)




